molecular formula C16H24N2O B5709042 2-[cyclohexyl(methyl)amino]-N-(3-methylphenyl)acetamide

2-[cyclohexyl(methyl)amino]-N-(3-methylphenyl)acetamide

Cat. No.: B5709042
M. Wt: 260.37 g/mol
InChI Key: ZEWQAWSSWPXDFB-UHFFFAOYSA-N
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Description

2-[cyclohexyl(methyl)amino]-N-(3-methylphenyl)acetamide is an organic compound with a complex structure that includes a cyclohexyl group, a methyl group, and a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cyclohexyl(methyl)amino]-N-(3-methylphenyl)acetamide typically involves the reaction of cyclohexylamine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then methylated using methyl iodide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[cyclohexyl(methyl)amino]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[cyclohexyl(methyl)amino]-N-(3-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[cyclohexyl(methyl)amino]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-[cyclohexyl(methyl)amino]-N-(2-methylphenyl)acetamide
  • 2-[cyclohexyl(methyl)amino]-N-(4-methylphenyl)acetamide
  • 2-[cyclohexyl(methyl)amino]-N-(2-trifluoromethylphenyl)acetamide

Uniqueness

2-[cyclohexyl(methyl)amino]-N-(3-methylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 3-methyl group can affect the compound’s steric and electronic properties, making it distinct from its analogs .

Properties

IUPAC Name

2-[cyclohexyl(methyl)amino]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-13-7-6-8-14(11-13)17-16(19)12-18(2)15-9-4-3-5-10-15/h6-8,11,15H,3-5,9-10,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWQAWSSWPXDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN(C)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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